molecular formula C9H17F3NO5P B11481931 (1-diethoxyphosphoryl-1-methyl-ethyl) N-(trifluoromethyl)carbamate

(1-diethoxyphosphoryl-1-methyl-ethyl) N-(trifluoromethyl)carbamate

Cat. No.: B11481931
M. Wt: 307.20 g/mol
InChI Key: FTLYMVODDOIMGW-UHFFFAOYSA-N
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Description

2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE is a chemical compound that features both diethoxyphosphoryl and trifluoromethylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE typically involves the reaction of diethoxyphosphoryl compounds with trifluoromethylcarbamate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphorylated derivatives, while reduction could produce simpler carbamate compounds.

Scientific Research Applications

2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group may act as a phosphorylating agent, while the trifluoromethylcarbamate group can interact with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethoxyphosphoryl)propionic acid ethyl ester: Shares the diethoxyphosphoryl group but lacks the trifluoromethylcarbamate moiety.

    Trifluoromethylcarbamate derivatives: Compounds with similar trifluoromethylcarbamate groups but different substituents.

Uniqueness

2-(DIETHOXYPHOSPHORYL)PROPAN-2-YL N-(TRIFLUOROMETHYL)CARBAMATE is unique due to the combination of its diethoxyphosphoryl and trifluoromethylcarbamate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H17F3NO5P

Molecular Weight

307.20 g/mol

IUPAC Name

2-diethoxyphosphorylpropan-2-yl N-(trifluoromethyl)carbamate

InChI

InChI=1S/C9H17F3NO5P/c1-5-16-19(15,17-6-2)8(3,4)18-7(14)13-9(10,11)12/h5-6H2,1-4H3,(H,13,14)

InChI Key

FTLYMVODDOIMGW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)OC(=O)NC(F)(F)F)OCC

Origin of Product

United States

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